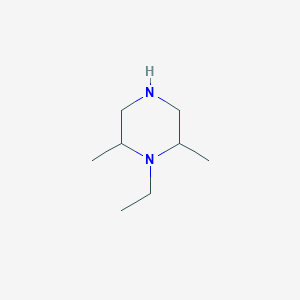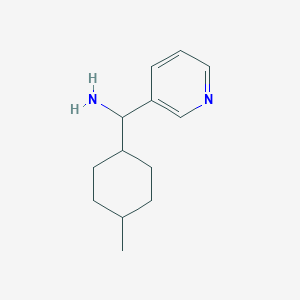![molecular formula C8H6BrIN2 B12090752 6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12090752.png)
6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features both bromine and iodine substituents on a pyrrolo[3,2-b]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[3,2-b]pyridine core, followed by selective bromination and iodination. The methylation step is usually performed using methylating agents such as methyl iodide in the presence of a base.
Formation of Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Iodination: Iodine can be introduced using iodine monochloride (ICl) or other iodinating agents.
Methylation: The final step involves methylation using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: Both the bromine and iodine atoms can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions, where the halogen atoms are replaced with other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) can be used.
Electrophilic Substitution: Reagents like electrophilic halogenating agents.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound where the halogen is replaced by an aryl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound can be used to develop new pharmaceuticals. Its heterocyclic structure is often found in bioactive molecules, and modifications can lead to compounds with potential therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Mecanismo De Acción
The mechanism of action of 6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific modifications and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine: Similar in structure but lacks the methyl group.
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine: Different positioning of the halogen atoms.
5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine: Another positional isomer with different properties.
Uniqueness
6-Bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to the specific positioning of the bromine, iodine, and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted synthesis and research applications.
Propiedades
Fórmula molecular |
C8H6BrIN2 |
|---|---|
Peso molecular |
336.95 g/mol |
Nombre IUPAC |
6-bromo-3-iodo-1-methylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H6BrIN2/c1-12-4-6(10)8-7(12)2-5(9)3-11-8/h2-4H,1H3 |
Clave InChI |
DDGZLIDNRLLQJE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C=C(C=N2)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3,4-Dimethylphenyl)ethyl]piperidine](/img/structure/B12090669.png)






![2-[[2-(2-aminoethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12090725.png)
![5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine](/img/structure/B12090728.png)

![2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12090740.png)

![cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val]](/img/structure/B12090744.png)
![1-[2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12090748.png)
